4-Oxochroman-7-yl pivalate
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Overview
Description
4-Oxochroman-7-yl pivalate is a chemical compound with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol It is a derivative of chromanone, featuring a pivalate ester group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxochroman-7-yl pivalate typically involves the esterification of 4-oxochroman-7-ol with pivalic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction can be represented as follows:
4-Oxochroman-7-ol+Pivalic Acid→4-Oxochroman-7-yl pivalate+Water
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Oxochroman-7-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pivalate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Dihydrochroman derivatives.
Substitution: Substituted chroman derivatives.
Scientific Research Applications
4-Oxochroman-7-yl pivalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxochroman-7-yl pivalate involves its interaction with specific molecular targets. The compound can undergo enzymatic hydrolysis to release the active chromanone moiety, which can then interact with various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxochroman-2-yl pivalate
- 4-Oxochroman-6-yl pivalate
- 4-Oxochroman-8-yl pivalate
Uniqueness
4-Oxochroman-7-yl pivalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydrochromen-7-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H16O4/c1-14(2,3)13(16)18-9-4-5-10-11(15)6-7-17-12(10)8-9/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
VQFACGBKCVFFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCO2 |
Origin of Product |
United States |
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